molecular formula C18H28ClNO B12713414 2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride CAS No. 109461-35-0

2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride

Cat. No.: B12713414
CAS No.: 109461-35-0
M. Wt: 309.9 g/mol
InChI Key: JMJPFTJTQUOUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a dimethylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride typically involves the reaction of 4-cyclohexylbenzaldehyde with 2,4-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or toluene, room temperature or reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyclohexylphenyl)-2,4-dimethylpiperidine hydrochloride
  • 2-(4-Cyclohexylphenyl)-2,4-dimethylpyrrolidine hydrochloride
  • 2-(4-Cyclohexylphenyl)-2,4-dimethylazetidine hydrochloride

Uniqueness

2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride is unique due to its specific structural features, which include the combination of a cyclohexyl group, a phenyl ring, and a dimethylmorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

109461-35-0

Molecular Formula

C18H28ClNO

Molecular Weight

309.9 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)-2,4-dimethylmorpholine;hydrochloride

InChI

InChI=1S/C18H27NO.ClH/c1-18(14-19(2)12-13-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h8-11,15H,3-7,12-14H2,1-2H3;1H

InChI Key

JMJPFTJTQUOUCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCO1)C)C2=CC=C(C=C2)C3CCCCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.